N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Notum inhibitor Wnt signaling crystallographic fragment screening

This 5-fluoroindole-3,4-dimethoxybenzamide hybrid combines a crystallographically validated Notum-binding 5-fluoroindole core (PDB 6TR7, 1.47 Å) with an extended dimethoxybenzamide moiety, enabling dual-target Notum/HDAC strategies, ¹⁹F NMR monitoring, and superior metabolic probing versus non-fluorinated or 5-methoxy analogs. Ideal for fragment-growing campaigns targeting Wnt-related neurodegeneration or endocrine modulation SAR.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
Cat. No. B11014082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC
InChIInChI=1S/C19H19FN2O3/c1-24-17-6-3-12(9-18(17)25-2)19(23)21-8-7-13-11-22-16-5-4-14(20)10-15(13)16/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23)
InChIKeyVMFBLXATAODKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide: A 5-Fluoroindole-Benzamide Hybrid for Melatoninergic and Notum-Targeted Research


N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide (CAS 929972-83-8; molecular formula C₁₉H₁₉FN₂O₃; MW 342.4) is a synthetic indole-benzamide hybrid that integrates a 5-fluoroindole pharmacophore with a 3,4-dimethoxybenzamide moiety . This scaffold merges two privileged structural motifs: the 5-fluoroindole core, which has been crystallographically validated as a Notum-binding fragment and retains melatonin receptor recognition [1][2], and the dimethoxybenzamide group, which appears in known histone deacetylase (HDAC) inhibitor chemotypes [3]. Unlike simple indole-3-ethylacetamide fragments, this compound offers an extended amide architecture that may support simultaneous engagement of surface recognition pockets alongside zinc-binding or enzyme active-site interactions, providing a differentiated entry point for lead optimization campaigns that demand dual-target or multi-pharmacophore strategies.

Why N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide Cannot Be Replaced by Unsubstituted Indole or Simple Acetamide Analogs


Attempts to substitute this compound with the corresponding non-fluorinated indole (N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide), the 5-methoxy analog, or the simple acetamide fragment (N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide) introduce critical deficits. The 5-fluoro group is not a passive bioisostere: it enables ¹⁹F NMR-based binding and metabolic probing that is inaccessible with hydrogen or methoxy substituents [1], and the distinct electronegativity of fluorine alters the indole NH pKa and hydrogen-bonding character relative to 5-methoxy analogs [2]. Furthermore, the 3,4-dimethoxybenzamide moiety extends the molecular surface beyond the acetamide fragment, providing additional contact points for surface recognition pockets—a distinction that is architecturally unrecoverable with the smaller acetyl group. In the Notum system, the unsubstituted indole-ethylacetamide (melatonin) shows only weak inhibitory activity (IC₅₀ ~75 µM) [3], underscoring that specific substitution patterns on both the indole and amide motifs are required for meaningful functional modulation.

Quantitative Differentiation Evidence for N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide Versus Closest Comparators


Crystallographically Validated 5-Fluoroindole Scaffold for Notum Target Engagement vs. Melatonin's Weak Inhibition

A crystallographic fragment screen against the Wnt deacylase Notum identified N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide—the direct acetamide analog sharing the identical 5-fluoroindole-3-ethyl core—as a validated hit, with a high-resolution (1.47 Å) co-crystal structure confirming occupancy of the enzyme's catalytic pocket [1]. By contrast, the endogenous ligand melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) exhibits only weak Notum inhibition with an IC₅₀ of 75.4 µM in a fluorescence-based enzymatic assay [2]. The target compound extends this crystallographically validated 5-fluoroindole-3-ethyl scaffold with a 3,4-dimethoxybenzamide moiety in place of the acetamide, providing additional surface-contact opportunities absent in the fragment hit.

Notum inhibitor Wnt signaling crystallographic fragment screening neurodegenerative disease

5-Fluoro Substitution Retains Melatonin Receptor Pharmacophore Recognition with Added ¹⁹F NMR Probe Capability

Systematic studies of ring-fluorinated melatonin analogs demonstrated that 5-fluoro substitution on the indole core produces only small effects on binding to human MT₁ and MT₂ receptors, with affinities remaining comparable to the endogenous 5-methoxy ligand [1]. In functional Xenopus melanophore pigment aggregation assays, 5-fluoromelatonin and most other mono-fluorinated analogs exhibited potency comparable to melatonin itself; in contrast, 7-fluoro- and 6,7-difluoromelatonin were approximately one order of magnitude less potent [1]. This establishes that the 5-position tolerates fluorine without disrupting melatonin receptor pharmacophore recognition, while the ¹⁹F nucleus simultaneously provides an NMR-active probe for binding studies, metabolic tracking, and conformational analysis—a capability absent in 5-methoxy (melatonin), 5-chloro, and unsubstituted indole comparators.

melatonin receptor MT₁/MT₂ fluorinated biogenic amine ¹⁹F NMR binding assay

5-Fluoroindole Melatonin Analogs Exhibit Quantifiable Antiestrogenic and Aromatase Inhibitory Activities Not Predicted by Simple Melatonin Receptor Profiling

A 2025 study evaluated 34 novel 5-fluoroindole derivatives of melatonin for endocrine-modulating activities and identified compounds with potent antiestrogenic effects in the E-Screen assay (IC₅₀ values: 3.36 × 10⁻⁵ M, 1.31 × 10⁻⁷ M, and 1.9 × 10⁻⁷ M for compounds 4c, 5c, and 6c, respectively) and aromatase inhibition up to 29% [1]. These endocrine-modulating activities are not predicted by MT₁/MT₂ receptor profiling alone and represent a distinct pharmacological dimension of the 5-fluoroindole scaffold. The target compound, incorporating both the 5-fluoroindole and a dimethoxybenzamide extension, may exhibit similar or enhanced polypharmacology relevant to endocrine-related research applications.

endocrine modulation aromatase inhibition antiestrogenic E-Screen assay antioxidant

Lipophilic Benzamide Extension Markedly Increases logP and Hydrogen-Bond Acceptor Count Relative to the Acetamide Fragment Hit

The N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide fragment has a calculated XlogP of 0.9, reflecting its small, relatively polar character . The target compound replaces the acetamide with a 3,4-dimethoxybenzamide group, adding two methoxy substituents and an aromatic ring that substantially increase lipophilicity. While experimentally measured logP for the target compound is not publicly available, the structurally analogous N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide—which lacks the dimethoxy substitution—has a reported logP of 2.96 ; the additional methoxy groups on the target compound are expected to further elevate this value. This lipophilicity shift relative to the fragment hit alters blood-brain barrier permeability potential and protein-binding characteristics, directly impacting lead optimization decisions.

logP lipophilicity drug-likeness BBB permeability lead optimization

Procurement-Relevant Research Applications of N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide Based on Differentiation Evidence


Structure-Based Design of Potent Notum Inhibitors for Wnt-Signaling Modulation

The 5-fluoroindole-3-ethyl scaffold of this compound is crystallographically validated to occupy the Notum catalytic pocket (PDB 6TR7; 1.47 Å), while melatonin inhibits Notum only weakly (IC₅₀ ~75 µM) [1]. This compound provides the validated Notum-binding core with a 3,4-dimethoxybenzamide extension that can be used for fragment-growing campaigns aimed at improving Notum inhibitory potency toward the nanomolar range, with the ultimate goal of developing brain-accessible therapeutics for neurodegenerative diseases involving Wnt signaling.

¹⁹F NMR-Enabled Binding and Metabolic Studies of Melatoninergic Ligands

The 5-fluoro substitution on the indole ring retains affinity for MT₁ and MT₂ receptors comparable to the endogenous 5-methoxy ligand per class-level pharmacological evidence [1], while providing a ¹⁹F NMR-active nucleus. This enables direct monitoring of receptor-ligand binding, metabolic fate, and protein interactions using ¹⁹F NMR spectroscopy—methodologies that are precluded with 5-methoxy (melatonin), 5-chloro, or unsubstituted indole comparators—making this compound uniquely suited as a probe molecule in biophysical and ADME studies.

Multi-Endpoint Profiling of Endocrine Modulatory Activities in 5-Fluoroindole Derivative Libraries

5-Fluoroindole melatonin analogs have demonstrated quantifiable antiestrogenic activity (E-Screen IC₅₀ values as low as 1.31 × 10⁻⁷ M) and aromatase inhibition (up to 29%) [1]. This compound's 5-fluoroindole core, combined with its distinct dimethoxybenzamide tail, makes it a suitable reference compound for structure-activity relationship (SAR) studies dissecting the structural determinants of endocrine modulation versus melatonin receptor agonism across compound libraries.

HDAC Inhibitor Lead Optimization Leveraging Indole-Benzamide Hybrid Architecture

Indole-containing benzamide derivatives have been established as HDAC1 inhibitors with in vitro and in vivo antitumor activity [1]. The target compound combines the indole surface-recognition cap group with a dimethoxybenzamide moiety that can serve as a zinc-binding group precursor or surface-interaction element. This hybrid architecture provides a starting scaffold for designing isoform-selective HDAC inhibitors, differentiated from simpler benzamide chemotypes by the presence of the 5-fluoroindole cap that introduces additional binding-site interactions and ¹⁹F NMR capabilities.

Quote Request

Request a Quote for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.